molecular formula C19H20N4O4 B1216774 10-((2,3-Dimethyl-1-oxopentyl)amino)-4-oxo-4H-pyrimido(1,2-c)quinazoline-3-carboxylic acid CAS No. 79690-61-2

10-((2,3-Dimethyl-1-oxopentyl)amino)-4-oxo-4H-pyrimido(1,2-c)quinazoline-3-carboxylic acid

Cat. No. B1216774
Key on ui cas rn: 79690-61-2
M. Wt: 368.4 g/mol
InChI Key: YWYURKUOLLVUCU-UHFFFAOYSA-N
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Patent
US04377580

Procedure details

A mixture of methyl 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylate (3.4 g) and anhydrous lithium iodide (8.5 g) in dry pyridine (34 ml) was stirred at 100° C. for 1 hour and 20 minutes. The reaction mixture was concentrated under reduced pressure. Water was added to the residue to give precipitates, which were collected by filtration and washed with water. The resulting crystals were suspended in water. The suspension was adjusted to pH 1-2 with conc. hydrochloric acid to give yellow crystals, which were separated by filtration, washed with water, and dried. The crude crystals (3.85 g) were dissolved in a mixture of chloroform and methanol under heating. The solution was filtered to remove insoluble materials. The filtrate was concentrated under reduced pressure to 40 ml and cooled in an ice bath. The resulting crystals were collected by filtration and suspended in a mixture of chloroform and methanol under heating. After the suspension was cooled to ambient temperature, the crystals were filtered and dried. There was obtained 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylic acid (1.0 g).
Name
methyl 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]2[CH:8]=[N:9][C:10]3[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:24])[CH:18]([CH3:23])[CH:19]([CH3:22])[CH2:20][CH3:21])=[CH:14][C:15]=3[C:6]2=[N:5][CH:4]=[C:3]1[C:25]([O:27]C)=[O:26].[I-].[Li+]>N1C=CC=CC=1>[O:1]=[C:2]1[N:7]2[CH:8]=[N:9][C:10]3[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:24])[CH:18]([CH3:23])[CH:19]([CH3:22])[CH2:20][CH3:21])=[CH:14][C:15]=3[C:6]2=[N:5][CH:4]=[C:3]1[C:25]([OH:27])=[O:26] |f:1.2|

Inputs

Step One
Name
methyl 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylate
Quantity
3.4 g
Type
reactant
Smiles
O=C1C(=CN=C2N1C=NC=1C=CC(=CC21)NC(C(C(CC)C)C)=O)C(=O)OC
Name
Quantity
8.5 g
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
34 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 hour and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
which were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give yellow crystals, which
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The crude crystals (3.85 g) were dissolved in a mixture of chloroform and methanol
TEMPERATURE
Type
TEMPERATURE
Details
under heating
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to 40 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
ADDITION
Type
ADDITION
Details
suspended in a mixture of chloroform and methanol
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
After the suspension was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C1C(=CN=C2N1C=NC=1C=CC(=CC21)NC(C(C(CC)C)C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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